molecular formula C9H6N2O4 B055138 4-nitro-1H-indole-3-carboxylic acid CAS No. 123604-27-3

4-nitro-1H-indole-3-carboxylic acid

Cat. No. B055138
M. Wt: 206.15 g/mol
InChI Key: BYWPORVVGREGBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 4-nitro-1H-indole-3-carboxylic acid, often involves multi-step chemical processes. For instance, a practical synthesis approach for indole-2-carboxylic acid, a related compound, employs a hydrogen reduction process with Pd-loaded Al-MCM-41 mesoporous catalyst, highlighting the complexity and the need for specific conditions in the synthesis of indole derivatives (Jiang et al., 2017). Although this reference discusses indole-2-carboxylic acid, similar methodologies may be adapted for the synthesis of 4-nitro-1H-indole-3-carboxylic acid, underscoring the importance of catalysis and reduction reactions in indole chemistry.

Molecular Structure Analysis

The molecular structure of indole derivatives, including those with nitro and carboxylic acid groups, is characterized by X-ray diffraction and spectroscopic methods. These compounds form molecular adducts and exhibit charge transfer as well as hydrogen-bonding interactions, which can influence their reactivity and physical properties (Lynch et al., 1998). For example, the crystal structure of indole-3-carboxylic acid shows centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, indicative of the potential for similar structural characteristics in 4-nitro-1H-indole-3-carboxylic acid (Smith et al., 2003).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including nucleophilic addition and cycloaddition, enabling the synthesis of complex molecules. For instance, 3-nitro-1-(phenylsulfonyl)indole, a compound structurally related to 4-nitro-1H-indole-3-carboxylic acid, demonstrates the potential for nucleophilic addition reactions to produce substituted indoles (Alford et al., 2010). These reactions highlight the reactivity of the nitro group and the indole core towards the synthesis of diversely substituted indole derivatives.

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and optical activity, are crucial for their application in synthesis and material science. For example, the synthesis and resolution of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole, a compound related to 4-nitro-1H-indole-3-carboxylic acid, demonstrate the importance of understanding these properties for practical applications in organic synthesis (Nakagawa et al., 1992).

Chemical Properties Analysis

The chemical properties of 4-nitro-1H-indole-3-carboxylic acid, such as acidity, reactivity towards nucleophiles, and potential for forming derivatives, are pivotal for its utility in chemical synthesis. The presence of both nitro and carboxylic acid groups offers a unique set of reactivities, enabling its use in the synthesis of complex molecular architectures through reactions like the aza-Friedel-Crafts, nucleophilic addition, and cycloaddition (Shirakawa & Kobayashi, 2006).

Scientific Research Applications

  • Indole-2-carboxylic acid, closely related to 4-nitro-1H-indole-3-carboxylic acid, is a versatile intermediate in pharmaceutical synthesis, and various methods for its preparation have been explored due to environmental concerns and practicality (Jiang, Liu, Jiang, Ye, & Xu, 2017).

  • The reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under Barton–Zard pyrrole synthesis conditions highlights the chemical reactivity of nitro-substituted indole derivatives, leading to novel ring systems (Pelkey, Chang, & Gribble, 1996).

  • Studies on antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from various nitroindole carbohydrazides, including 4-nitroindole-2-carbohydrazide, demonstrate their potential in medical applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).

  • 1-Acyl-7-nitroindolines, which are structurally related to 4-nitro-1H-indole-3-carboxylic acid, have been investigated for their role in photoactivated rapid release of carboxylates in aqueous solutions, providing insights into light-sensitive chemical mechanisms (Morrison, Wan, Corrie, & Papageorgiou, 2002).

  • Catalytic hydrogenation studies involving derivatives of 2-nitrophenylpyruvic acid, which have structural similarities to 4-nitro-1H-indole-3-carboxylic acid, shed light on the synthesis of related indole compounds (Baxter & Swan, 1967).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives, such as 4-nitro-1H-indole-3-carboxylic acid, continue to attract attention due to their significant role in natural products and drugs . The development of novel methods of synthesis, particularly those involving the cyclization of indoles, is a key area of focus .

properties

IUPAC Name

4-nitro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)5-4-10-6-2-1-3-7(8(5)6)11(14)15/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPORVVGREGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561521
Record name 4-Nitro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H-indole-3-carboxylic acid

CAS RN

123604-27-3
Record name 4-Nitro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Sasaki, K Sano, M Hagimori, M Yoshikawa… - Bioorganic & Medicinal …, 2014 - Elsevier
NAD(P)H: quinone oxidoreductase 1 (NQO1) is an obligate two-electron reductase and is highly expressed in many human solid cancers. Because NQO1 can be induced immediately …
Number of citations: 7 www.sciencedirect.com
N Hirata, K Tanabe, A Narita, K Tanaka, K Naka… - Bioorganic & medicinal …, 2009 - Elsevier
We prepared and characterized a new class of fluorophore-labeled magnetic nanoparticles (MNPs) possessing a hypoxia-responsive unit to construct a hypoxia-selective emission …
Number of citations: 33 www.sciencedirect.com
N Hirata - 2009 - repository.kulib.kyoto-u.ac.jp
1. Background Due to the development of bioscience research and the progress of genome sequencing project, intracellular messengers and their host molecules have been …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
N Hirata - J. Am. Chem. Soc, 2005 - core.ac.uk
1. Background Due to the development of bioscience research and the progress of genome sequencing project, intracellular messengers and their host molecules have been …
Number of citations: 2 core.ac.uk

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